molecular formula C9H12BrN3 B3259361 4-Bromo-2-(piperidin-1-YL)pyrimidine CAS No. 317830-89-0

4-Bromo-2-(piperidin-1-YL)pyrimidine

Cat. No.: B3259361
CAS No.: 317830-89-0
M. Wt: 242.12 g/mol
InChI Key: VVOLUXHAQXXLDT-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidin-1-yl)pyrimidine is a valuable chemical intermediate in organic and medicinal chemistry research. Its structure features a bromine atom and a piperidine group on a pyrimidine ring, making it a versatile scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. This compound belongs to a class of bromo-pyrimidines recognized for their significant role in drug discovery. Research indicates that pyrimidine-based structures, particularly those with secondary amine substituents like a piperidine ring, are frequently explored for their antimicrobial properties . For instance, structurally similar 5-bromo-4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine derivatives have demonstrated notable antibacterial and antifungal activities against a range of pathogens, including E. coli , K. pneumoniae , and C. albicans . Furthermore, such bromo-heterocycles serve as key precursors in synthesizing novel compounds with potential antioxidant capabilities . Key Research Applications: • Medicinal Chemistry: Serves as a core building block for the synthesis of novel pharmacologically active molecules. The bromine atom allows for further functionalization, enabling the creation of libraries of compounds for biological screening . • Antimicrobial Research: Used in the development and evaluation of new pyrimidine-based derivatives with antibacterial and antifungal properties . • Material Science: Acts as a precursor for the synthesis of more complex heterocyclic systems and functional materials. Handling and Safety: This chemical is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. As with similar compounds, appropriate personal protective equipment should be worn, and all operations should be conducted in a well-ventilated fume hood .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOLUXHAQXXLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for Brominated Pyrimidine (B1678525) Scaffolds

The construction of the target compound typically relies on the sequential functionalization of a pyrimidine core. The established routes focus on introducing the bromo and piperidinyl substituents onto a pre-existing pyrimidine ring.

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its functionalization. The introduction of the piperidinyl moiety onto the pyrimidine scaffold is a classic example of an SNAr reaction. In this process, piperidine (B6355638), acting as a nitrogen nucleophile, attacks an electron-deficient carbon atom on the pyrimidine ring, displacing a suitable leaving group, typically a halogen.

The reaction mechanism generally proceeds through a two-step addition-elimination pathway. The nucleophile (piperidine) adds to the pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. The reactivity of the pyrimidine ring towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups.

A common strategy involves starting with a di- or tri-halogenated pyrimidine. nih.gov The different positions on the pyrimidine ring exhibit varied reactivity, allowing for sequential and regioselective substitution. For instance, in 2,4-dichloropyrimidine (B19661), the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This differential reactivity allows for the selective introduction of a nucleophile like piperidine at the C4 position, followed by a second, different nucleophile at the C2 position, or vice versa. nih.gov A study on the reaction of 2,4,5-trichloropyrimidine (B44654) with a piperidinyl-aniline derivative demonstrated a selective SNAr reaction at the C4 position. nih.gov Similarly, the synthesis of various 5-bromo-pyrimidine derivatives often starts from 5-bromo-2,4-dichloropyrimidine, where nucleophiles are introduced sequentially at the C2 and C4 positions.

The synthesis of 4-Bromo-2-(piperidin-1-yl)pyrimidine necessitates the introduction of both a bromine atom and a piperidine ring onto the pyrimidine core. The synthetic strategy hinges on the order of introduction and the choice of starting materials.

Bromination of the Pyrimidine Ring: Direct bromination of the pyrimidine ring can be challenging and often requires harsh conditions. However, various methods have been developed for the specific bromination of pyrimidine systems, particularly at the C5 position. These methods include the use of brominating agents such as:

Bromine (Br₂) in various solvents like acetic acid, water, or carbon tetrachloride. nih.govbu.edu.eg

N-Bromosuccinimide (NBS) in solvents like dimethylformamide (DMF). nih.gov

1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govresearchgate.net

Sodium monobromoisocyanurate (SMBI), which has been shown to be an efficient brominating agent for pyrimidine nucleosides. nih.gov

A process for brominating pyrimidine to yield 5-bromopyrimidine (B23866) involves reacting bromine at an elevated temperature (125° to 135°C) with the hydrogen halide addition salt of pyrimidine in an inert organic solvent like nitrobenzene. google.com

Introduction of the Piperidinyl Moiety: The piperidinyl group is typically introduced via nucleophilic substitution of a halogen atom (commonly chlorine) on the pyrimidine ring. wikipedia.org The reaction of a halo-pyrimidine with piperidine, often heated in a suitable solvent, leads to the formation of the C-N bond. nih.gov

Combined Strategy: A prevalent and logical pathway to synthesize this compound starts with a precursor that already contains one of the desired functionalities or a leaving group that can be displaced. A highly relevant starting material is 2,4-dichloro-5-bromopyrimidine. The synthesis would proceed via a regioselective nucleophilic substitution. Given the typical reactivity patterns, piperidine would preferentially displace one of the chlorine atoms. The reaction of 2,4-dichloro-5-bromopyrimidine with piperidine would likely lead to the substitution of the more reactive C4-chloro group, yielding an intermediate which, upon further reaction or workup, could lead to the desired product or an isomer. The precise control of stoichiometry and reaction conditions is crucial to favor the formation of the 2-substituted product over the 4-substituted one if starting from a precursor like 2,4-dichloropyrimidine before bromination.

Reaction Conditions and Optimization Studies for Target Compound Synthesis

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst is critical.

The choice of solvent can significantly influence the rate and outcome of pyrimidine synthesis and functionalization. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction. For nucleophilic substitution reactions on pyrimidines, polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used because they can solvate cations while leaving the nucleophile relatively free and reactive. nih.gov In some instances, solvent-free conditions have been shown to increase yields and simplify workup procedures. acs.orgresearchgate.net

A study on the synthesis of tetrahydro pyrimidine quinoline (B57606) derivatives demonstrated a significant solvent effect, with water providing the highest yield compared to other organic solvents or solvent-free conditions. researchgate.net

Table 1: Effect of Different Solvents on the Yield of a Model Pyrimidine Synthesis Reaction researchgate.net
EntrySolventTime (h)Yield (%)
1Water394
2CH₂Cl₂545
3Methanol480
4Ethanol485
5Ethanol-Water390
6Solvent-free570

Temperature is another crucial parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products. For instance, the bromination of pyrimidine salts is conducted at a specific high-temperature range of 125-135°C to ensure a smooth and controlled reaction. google.com Conversely, nucleophilic substitution reactions are often performed at more moderate temperatures, such as 80°C, to maintain selectivity. nih.gov

Catalysis plays a pivotal role in modern heterocyclic synthesis, enhancing reaction rates, improving yields, and promoting selectivity. For the synthesis of this compound, both base and acid catalysis are relevant.

Base Catalysis: In nucleophilic substitution reactions involving the introduction of an amine like piperidine, a base is often added to neutralize the hydrogen halide (e.g., HCl) formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Common bases include tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). nih.gov In some cases, an excess of the reacting amine (piperidine) can serve as both the nucleophile and the base. rsc.org Inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) are also employed. nih.govresearchgate.net

Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), can be used to promote the substitution of less reactive leaving groups. nih.gov For example, in the sequential substitution of 5-bromo-2,4-dichloropyrimidine, an acid catalyst might be employed in the second substitution step to activate the remaining chloro-substituted position. nih.gov

Metal Catalysis: While the direct introduction of piperidine is typically a nucleophilic substitution, metal catalysts, particularly palladium complexes, are indispensable for alternative synthetic routes involving cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be used to form a C-C bond on the pyrimidine ring, and a Buchwald-Hartwig amination could be used to introduce the piperidinyl group. nih.gov The choice of palladium catalyst and ligands, such as Pd(dppf)Cl₂, is critical for the efficiency of these coupling reactions. nih.govresearchgate.net

Table 2: Optimization of Catalyst and Base for a Model Suzuki Coupling Reaction researchgate.net
EntryCatalystBaseYield (%)
1Pd(PPh₃)₄K₂CO₃52.7
2Pd(dppf)Cl₂K₂CO₃81.0
3Pd(OAc)₂K₂CO₃63.5
4Pd(dppf)Cl₂Na₂CO₃75.3
5Pd(dppf)Cl₂Cs₂CO₃78.1
6Pd(dppf)Cl₂K₃PO₄69.2

Exploration of Alternative Synthetic Pathways and Precursors

Beyond the conventional stepwise functionalization of halo-pyrimidines, other synthetic strategies offer novel entries to the this compound scaffold.

One innovative approach involves building the pyrimidine ring from acyclic precursors in a manner that incorporates the desired substituents from the outset. A recently developed method describes the one-step synthesis of 5-bromo-2-substituted pyrimidine compounds from the reaction of 2-bromomalonaldehyde (B19672) with amidine compounds. google.com This method is noted for its simplicity, safety, and low cost. By using a piperidine-containing amidine as a precursor, this could potentially offer a highly convergent route to the target molecule.

Multi-component reactions (MCRs) represent another powerful strategy for the efficient construction of complex heterocyclic systems. An NH₄I-promoted three-component tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) has been developed for the synthesis of substituted pyrimidines under metal- and solvent-free conditions. acs.org Adapting such a reaction to include bromo- and piperidinyl-functionalized precursors could provide a novel and efficient pathway.

Furthermore, the fundamental construction of the pyrimidine ring often involves the condensation of a compound with an N-C-N fragment (like guanidine (B92328) or amidine) with a three-carbon fragment (like a 1,3-dicarbonyl compound). acs.org By designing precursors that already contain the bromo and piperidinyl groups, one could assemble the final molecule in a convergent fashion. For example, a reaction between a piperidine-substituted amidine and a bromo-substituted 1,3-dicarbonyl compound could directly yield the target pyrimidine ring.

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This section delves into the mechanistic details of the key steps involved in the formation of this compound, primarily focusing on the reaction of a di-substituted pyrimidine with piperidine.

The most common precursor for this synthesis is a 2,4-dihalopyrimidine, such as 2,4-dichloropyrimidine or 2,4-dibromopyrimidine. The reaction involves the selective substitution of one of the halogen atoms by the piperidine nucleophile. The regioselectivity of this substitution is a critical aspect of the synthesis.

The generally accepted mechanism for the SNAr reaction is a two-step process:

Nucleophilic Attack: The nitrogen atom of the piperidine molecule, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the pyrimidine ring that is bonded to a halogen. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The intermediate then collapses with the expulsion of the halide ion (e.g., Cl⁻ or Br⁻), resulting in the formation of the substituted pyrimidine and restoring the aromaticity of the ring.

A crucial factor in the synthesis of this compound from a 2,4-dihalopyrimidine is the regioselectivity of the nucleophilic attack. Generally, the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 position. This preference can be explained by frontier molecular orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon. stackexchange.com This makes the C4 position more electrophilic and thus the preferred site of attack.

Furthermore, the stability of the Meisenheimer intermediate plays a significant role. When the nucleophile attacks the C4 position, the negative charge in the resulting intermediate can be delocalized over both nitrogen atoms of the pyrimidine ring through resonance, leading to greater stabilization. stackexchange.com

However, the regioselectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position can alter the electronic distribution within the ring, potentially favoring substitution at the C2 position. wuxiapptec.com

The reaction conditions, including the solvent and temperature, can also influence the outcome of the reaction. The synthesis is typically carried out in a suitable solvent, and the reaction may be heated to facilitate the substitution.

Below is a data table summarizing the factors that influence the regioselectivity of nucleophilic substitution on 2,4-dihalopyrimidines.

FactorInfluence on Regioselectivity (C4 vs. C2)Mechanistic Rationale
Electronic Effects C4 is generally more reactive towards nucleophiles.The LUMO coefficient is higher on C4, making it more electrophilic. The Meisenheimer intermediate formed upon attack at C4 is better stabilized by resonance. stackexchange.comwuxiapptec.com
Substituents on the Ring Electron-donating groups at C6 can increase reactivity at C2.These groups can alter the electron density distribution in the pyrimidine ring, making the C2 position more favorable for nucleophilic attack. wuxiapptec.com
Leaving Group The nature of the halogen (Cl, Br) can affect reaction rates.The carbon-halogen bond strength and the stability of the leaving halide ion influence the second step of the SNAr mechanism.
Nucleophile The basicity and steric bulk of the amine can affect reactivity.Stronger nucleophiles will react more readily. Steric hindrance can play a role in directing the substitution.

In the specific case of synthesizing this compound, a plausible route involves the initial reaction of 2,4-dichloropyrimidine with one equivalent of piperidine. Based on the general principles of regioselectivity, the piperidine would preferentially substitute the chlorine at the C4 position. A subsequent halogen exchange reaction could then be employed to replace the chlorine at the C2 position with bromine, though a more direct route would involve starting with a precursor that already contains the desired bromine and chlorine atoms at the appropriate positions, followed by selective substitution. A more likely pathway involves starting with a 2-chloro or 2-bromo pyrimidine that has a suitable leaving group at the 4-position, which is then displaced by piperidine. Alternatively, a dihalopyrimidine could be reacted with piperidine under conditions that favor substitution at the C2 position, followed by bromination at the C4 position. However, direct substitution of a 2,4-dihalopyrimidine remains a common and mechanistically insightful pathway.

Chemical Reactivity and Transformations

Halogen-Directed Reactivity on the Pyrimidine (B1678525) Core

The bromine atom at the C4 position of the pyrimidine ring is the primary site for reactions aimed at diversification of the heterocyclic core. The electron-deficient nature of the pyrimidine ring makes this position susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyrimidines. mdpi.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring. libretexts.org

For pyrimidine systems, nucleophilic attack is generally favored at the C4 and C6 positions over the C2 position. stackexchange.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens. stackexchange.com The presence of electron-withdrawing groups, like the pyrimidine nitrogens, activates the ring towards nucleophilic attack, making even moderately strong nucleophiles capable of displacing the bromide. dalalinstitute.com In the case of 4-Bromo-2-(piperidin-1-yl)pyrimidine, the C4-bromo position is highly activated for SNAr reactions with various nucleophiles such as amines, alkoxides, and thiolates.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Product Typical Conditions
Secondary Amine (e.g., Pyrrolidine) 4-(Pyrrolidin-1-yl)-2-(piperidin-1-yl)pyrimidine Heat in a polar aprotic solvent (e.g., DMF, DMSO)
Alkoxide (e.g., Sodium Methoxide) 4-Methoxy-2-(piperidin-1-yl)pyrimidine Room temperature to moderate heat in the corresponding alcohol

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyrimidine ring. These reactions are widely used to synthesize complex molecules and diversify chemical libraries. nih.gov

Suzuki Coupling: First reported by Akira Suzuki, this reaction couples the brominated pyrimidine with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups, creating substituted biaryl systems. mdpi.comworktribe.comresearchgate.net Studies on dihalopyrimidines have shown that the C4 position is generally more reactive than the C2 position in Suzuki couplings. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C4 position and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. nih.govlibretexts.org The resulting arylalkyne products are valuable intermediates for the synthesis of more complex structures, including natural products and organic materials. wikipedia.org Copper-free Sonogashira protocols have also been developed, broadening the reaction's scope. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the brominated pyrimidine with a wide variety of primary and secondary amines. While the title compound already contains a C-N bond from the piperidine (B6355638) substituent, the Buchwald-Hartwig reaction can be employed to replace the bromine atom with a different amine, leading to the synthesis of asymmetrically substituted 2,4-diaminopyrimidines. nih.govresearchgate.net The reaction generally requires a palladium precursor, a phosphine (B1218219) ligand, and a base. wikipedia.org

Table 2: Common Cross-Coupling Reactions for Pyrimidine Diversification

Reaction Coupling Partner Catalyst/Ligand System (Example) Product Type
Suzuki Arylboronic Acid Pd(PPh₃)₄ or PdCl₂(dppf) 4-Aryl-2-(piperidin-1-yl)pyrimidine
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI 4-(Alkynyl)-2-(piperidin-1-yl)pyrimidine

Reactivity of the Piperidinyl Moiety and its Derivatives

The piperidine ring offers a secondary site for chemical modification, distinct from the pyrimidine core. The nitrogen atom of the piperidine is a nucleophilic and basic center, allowing for functionalization through alkylation and acylation. researchgate.net

N-Alkylation: The lone pair of electrons on the piperidine nitrogen can readily react with electrophiles like alkyl halides. researchgate.net This reaction typically proceeds via an SN2 mechanism to form a tertiary amine. chemicalforums.com To achieve mono-alkylation and avoid the formation of a quaternary ammonium (B1175870) salt, the reaction conditions, such as the stoichiometry of the reagents, must be carefully controlled. researchgate.net Reductive amination offers an alternative route for N-alkylation.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or acid anhydrides to form amides. mdpi.com This transformation is often carried out in the presence of a base to neutralize the acid byproduct. N-acylation is a robust reaction that can introduce a wide array of functional groups onto the piperidine ring, significantly altering the molecule's properties. acs.orgnih.gov

While the piperidine ring is generally stable, it can undergo specific transformations. Oxidative cleavage reactions, for instance, can open the ring to form acyclic aminoaldehydes under specific photooxidation conditions. researchgate.net Additionally, the carbon atoms of the piperidine ring can be functionalized, although this often requires more complex, multi-step synthetic strategies, sometimes involving the initial construction of a substituted piperidine ring before its attachment to the pyrimidine core. nih.govorganic-chemistry.org

Oxidation and Reduction Pathways of the Pyrimidine and Piperidine Rings

The chemical behavior of this compound is characterized by the reactivity of its constituent pyrimidine and piperidine rings, as well as the carbon-bromine bond. While specific research on the oxidation and reduction of this exact compound is not extensively documented in publicly available literature, its reactivity can be inferred from the known transformations of related heterocyclic systems. Plausible pathways for oxidation and reduction are discussed below, drawing upon established principles of organic chemistry and documented reactions of similar molecules.

Oxidation Pathways:

The piperidine ring is generally more susceptible to oxidation than the electron-deficient pyrimidine ring. Common oxidizing agents can transform the piperidine moiety in several ways.

One probable oxidation pathway involves the piperidine nitrogen. Strong oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) are known to oxidize piperidines to their corresponding N-oxides. organic-chemistry.org In the case of this compound, this would lead to the formation of 4-bromo-1-(2-pyrimidinyl)piperidine 1-oxide. Further oxidation of the piperidine ring is also conceivable. For instance, oxidation at the α-carbon of the piperidine ring could lead to the formation of a lactam, specifically 1-(4-bromo-2-pyrimidinyl)piperidin-2-one. A one-pot double oxidation using mCPBA has been reported for the synthesis of N-1-piperidonyl amides from N-1-piperidinyl amides. nih.gov

The pyrimidine ring, being electron-deficient, is generally resistant to oxidation. However, under harsh conditions or with specific reagents, oxidation could potentially occur, leading to ring-opening products, though this is considered a less likely pathway compared to the oxidation of the piperidine ring.

Reduction Pathways:

The reduction of this compound can be expected to proceed via several routes, primarily involving the pyrimidine ring and the carbon-bromine bond.

Catalytic Hydrogenation: Catalytic hydrogenation is a versatile method for the reduction of heterocyclic compounds and the cleavage of carbon-halogen bonds. researchgate.netorganic-chemistry.org The reaction outcomes are highly dependent on the catalyst, solvent, and reaction conditions.

Debromination: A likely transformation under catalytic hydrogenation is the reductive dehalogenation of the C-Br bond. organic-chemistry.org Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source would likely yield 2-(piperidin-1-yl)pyrimidine. The rate of dehalogenation is generally faster for bromides compared to chlorides. organic-chemistry.org

Pyrimidine Ring Reduction: The pyrimidine ring can also be reduced under catalytic hydrogenation conditions. The hydrogenation of pyridine (B92270) rings to piperidines is a well-established transformation, often requiring catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure. researchgate.netchemrxiv.org In the context of this compound, this could lead to the formation of 4-bromo-2-(piperidin-1-yl)tetrahydropyrimidine or hexahydropyrimidine (B1621009) derivatives. It is plausible that both debromination and ring reduction could occur simultaneously or sequentially, leading to a mixture of products. For instance, complete reduction could potentially yield 2-(piperidin-1-yl)piperidine.

Chemical Reduction: Alternative reduction methods using chemical reagents are also feasible.

Reduction with Zinc Powder: Zinc powder is a common reagent for the reduction of various functional groups. organic-chemistry.org In an acidic medium such as acetic acid, zinc powder is effective for the debromination of vic-dibromoalkanes. researchgate.net It can also be used for the reductive amination of aldehydes and primary amines in an aqueous medium. nih.gov For this compound, treatment with zinc powder in an appropriate solvent system could lead to the reductive cleavage of the C-Br bond, affording 2-(piperidin-1-yl)pyrimidine.

The following table summarizes the potential oxidation and reduction products of this compound based on analogous reactions of related compounds.

Reaction Type Reagent(s) Potential Product(s) Plausible Reaction Pathway Reference for Analogy
Oxidationmeta-Chloroperoxybenzoic acid (mCPBA)4-Bromo-1-(2-pyrimidinyl)piperidine 1-oxideN-oxidation of the piperidine ring organic-chemistry.org
Oxidationmeta-Chloroperoxybenzoic acid (mCPBA)1-(4-Bromo-2-pyrimidinyl)piperidin-2-oneα-Oxidation of the piperidine ring nih.gov
ReductionH₂, Pd/C2-(Piperidin-1-yl)pyrimidineReductive dehalogenation organic-chemistry.org
ReductionH₂, PtO₂ or Rh/C4-Bromo-2-(piperidin-1-yl)tetrahydropyrimidinePartial reduction of the pyrimidine ring researchgate.netchemrxiv.org
ReductionZinc powder, Acid2-(Piperidin-1-yl)pyrimidineReductive dehalogenation organic-chemistry.orgresearchgate.net

It is important to note that the actual products and their distribution would depend on the specific reaction conditions employed. The presence of both a reducible pyrimidine ring and a labile bromo substituent, along with the piperidine moiety, allows for a rich and diverse chemical reactivity profile for this compound. Further experimental studies are necessary to fully elucidate the precise oxidation and reduction pathways of this compound.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The compound serves as a foundational element for the assembly of intricate heterocyclic structures. The reactive bromo-substituent is the key handle for elaboration, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds.

Fused pyrimidine (B1678525) systems are prevalent in medicinal chemistry and materials science. 4-Bromopyrimidines are crucial precursors for these structures. clockss.org Although direct synthesis starting from 4-Bromo-2-(piperidin-1-YL)pyrimidine is not extensively documented in isolation, the established reactivity of the 4-bromo group makes it an ideal candidate for constructing fused architectures like chromenopyrimidines and pyrimido[4,5-d]pyrimidines.

General strategies for forming such systems often involve either intramolecular cyclization or intermolecular reactions with bifunctional reagents. For instance, the synthesis of various chromenopyrimidine derivatives has been achieved through multicomponent reactions or the cyclization of functionalized pyrimidine intermediates. nih.govbohrium.comnih.govresearchgate.net A common approach involves reacting a halopyrimidine with a suitably substituted phenol (B47542) or aniline, followed by a cyclization step to form the fused ring system.

Furthermore, pyrimido[4,5-d]pyrimidines, another class of important fused heterocycles, are often assembled from 4-aminouracil or 4-aminopyrimidine (B60600) precursors. nih.govrsc.org These necessary amino-precursors can be readily synthesized from this compound via nucleophilic aromatic substitution or Buchwald-Hartwig amination, highlighting the intermediate's role in accessing these complex scaffolds.

Table 1: Examples of Synthetic Strategies for Fused Pyrimidine Systems

Fused System Precursor Type General Method
Chromenopyrimidines Halopyrimidines, Aminopyrimidines Multicomponent reaction with phenols, aldehydes, and nitriles. nih.gov
Pyrimido[4,5-d]pyrimidines 4-Aminouracils Acylation followed by hydrazine-induced cyclization. nih.gov
Pyrimido[4,5-d]pyrimidines 4-Amino-2,6-dichloropyrimidine Condensation with aldehydes followed by cyclization with ammonium (B1175870) thiocyanate. rsc.org

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. Halogenated pyrimidines are particularly effective substrates for these reactions due to the electron-deficient nature of the pyrimidine ring. mdpi.com The bromine atom in this compound serves as an excellent leaving group in the catalytic cycle, allowing for its efficient coupling with a wide array of aryl- and heteroaryl-boronic acids.

This reaction facilitates the direct linkage of the 2-(piperidin-1-YL)pyrimidine core to other cyclic systems, producing biaryl and other multicyclic compounds. Research has demonstrated the successful Suzuki coupling of various brominated and chlorinated pyrimidines. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been effectively arylated with numerous arylboronic acids using a Pd(PPh₃)₄ catalyst, showcasing the feasibility of coupling at a bromo-substituted position even in the presence of other halogens. researchgate.netmdpi.com The reaction conditions are typically optimized with respect to the catalyst, base, and solvent to achieve high yields. researchgate.netmdpi.com This methodology allows the 2-(piperidin-1-YL)pyrimidine unit to be incorporated into larger, more complex molecules designed for specific applications in materials science or medicinal chemistry. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Halopyrimidine (Based on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine)

Coupling Partner (Boronic Acid) Catalyst (mol%) Base Solvent Yield (%) Reference
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ 1,4-Dioxane 85 researchgate.netmdpi.com
4-Methylphenylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ 1,4-Dioxane 82 researchgate.netmdpi.com
3-Nitrophenylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ 1,4-Dioxane 70 researchgate.netmdpi.com

Applications in the Preparation of Advanced Organic Scaffolds for Chemical Research

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.com this compound serves as a valuable starting material for the synthesis of advanced organic scaffolds designed to interact with biological targets such as protein kinases.

A notable application is in the synthesis of kinase inhibitors. For example, a multi-step synthesis starting from 5-bromo-2,4-dichloro pyrimidine has been used to create a series of novel 5-bromo-pyrimidine derivatives. nih.gov These compounds were subsequently evaluated as inhibitors of Bcr/Abl kinase, an important target in cancer therapy. nih.gov This work underscores how a bromo-pyrimidine core can be systematically functionalized through sequential reactions (e.g., nucleophilic substitution followed by cross-coupling) to build a library of potential drug candidates. The bromine atom provides the key reaction site for introducing diversity into the final molecules. Similarly, other pyrimidine-based scaffolds, such as 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, have been developed as potent inhibitors of PIM-1 kinase, another significant target in oncology. rsc.org

The synthesis of 2,4-diaminopyrimidine (B92962) derivatives as potent antitumor agents further illustrates the importance of the pyrimidine scaffold in developing new therapeutics. rsc.org The accessibility of such structures from precursors like this compound makes it a highly relevant intermediate in modern drug discovery research.

Combinatorial Chemistry Approaches Utilizing the Compound for Library Generation

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large numbers of structurally related compounds for high-throughput screening. nih.gov The chemical properties of this compound make it an ideal building block for combinatorial library synthesis.

The reactive C-Br bond allows for the diversification of the pyrimidine core. A library of compounds can be generated by reacting the single starting material, this compound, with a collection of different building blocks. For instance, by employing Suzuki-Miyaura coupling, the compound can be reacted with a library of commercially available aryl and heteroaryl boronic acids to produce a large and diverse set of 4-aryl-2-(piperidin-1-YL)pyrimidine derivatives. researchgate.netmdpi.comnih.gov

Similarly, other palladium-catalyzed reactions, such as Buchwald-Hartwig amination (for introducing various amine groups) or Sonogashira coupling (for introducing alkyne groups), can be employed to further expand the chemical space accessible from this single intermediate. This parallel synthesis approach enables the efficient creation of focused libraries of compounds around the 2-(piperidin-1-YL)pyrimidine scaffold, which can then be screened for desired biological activities, significantly streamlining the early phases of drug development. The synthesis of a novel series of 5-bromo-pyrimidine derivatives through multi-step reactions with various amines and other reagents is a practical example of this approach. nih.gov

Structure Activity Relationship Sar Studies in Biological Contexts in Vitro Focus

Investigation of Molecular Targets and Binding Mechanisms (In Vitro)

Receptor Antagonism/Agonism (e.g., 5-HT7 Receptor Ligand Studies)

There is no available data in the scientific literature detailing the interaction of 4-Bromo-2-(piperidin-1-YL)pyrimidine with the 5-HT7 receptor or any other receptor subtype in an antagonistic or agonistic capacity.

In Vitro Cellular Activity and Mechanistic Insights

Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Tubulin Polymerization Inhibition, BMP2/SMAD1 Signaling)

No research has been published that examines the effects of this compound on cellular pathways such as cell cycle progression, tubulin polymerization, or BMP2/SMAD1 signaling. While pyrimidine-based compounds have been investigated for such activities, nih.gov this specific molecule has not been the subject of these studies.

Influence of Structural Modifications on In Vitro Biological Efficacy

Due to the absence of primary biological data for this compound, there are no available structure-activity relationship (SAR) studies that describe how modifications to its chemical structure would influence its in vitro biological efficacy. General SAR studies on other pyrimidine (B1678525) series have been conducted, but these are not applicable to the target compound without specific data. researchgate.netnih.govfrontiersin.org

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. They provide detailed information about the electronic structure and properties of a molecule.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the frontier molecular orbitals (FMOs) that govern chemical reactivity. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For a molecule like 4-Bromo-2-(piperidin-1-yl)pyrimidine, the HOMO is expected to be located primarily on the electron-rich pyrimidine (B1678525) ring and the nitrogen atom of the piperidine (B6355638) group, which possess lone pairs of electrons. The LUMO would likely be distributed over the pyrimidine ring, particularly influenced by the electron-withdrawing bromine atom. An analysis would quantify these energies and map the orbital distributions, pinpointing the most probable sites for nucleophilic and electrophilic attack.

Table 1: Key Quantum Chemical Parameters from HOMO-LUMO Analysis This table illustrates typical parameters derived from a HOMO-LUMO analysis, which would be calculated for this compound in a specific study.

ParameterFormulaSignificance
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; related to the electron affinity.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Absolute Electronegativity (χ) (I + A) / 2Describes the tendency of an atom to attract electrons. irjweb.com
Absolute Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. irjweb.com

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.dewikipedia.org This method examines interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). The strength of these interactions, measured as second-order perturbation energy (E(2)), reveals the extent of intramolecular charge transfer and delocalization, which are crucial for molecular stability. uni-muenchen.de

In this compound, NBO analysis would likely reveal strong hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons from the piperidine nitrogen (nN) into the antibonding orbitals (π) of the pyrimidine ring. This n → π interaction contributes significantly to the electronic stability and influences the geometry of the connection between the two rings. Additionally, interactions involving the lone pairs of the pyrimidine nitrogens and the bromine atom with adjacent antibonding orbitals would be quantified. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Pyrimidine derivatives are known to interact with a variety of protein targets, including kinases and enzymes involved in cell signaling. mdpi.com

For this compound, docking studies would be performed against a library of potential protein targets. For instance, given that many pyrimidine-based molecules are kinase inhibitors, it could be docked into the ATP-binding site of various kinases. mdpi.com The simulation would predict the binding pose and calculate a docking score, which estimates the binding affinity. Key interactions, such as hydrogen bonds between the pyrimidine nitrogens and amino acid residues (e.g., with the protein backbone in the hinge region of a kinase) and hydrophobic interactions involving the piperidine ring, would be identified. mdpi.comnih.gov

Molecular dynamics (MD) simulations could then be used to validate the stability of the docked pose over time. MD simulates the movement of atoms and molecules, providing insights into the flexibility of the ligand-protein complex and the persistence of key intermolecular interactions.

Conformational Analysis and Stability Studies of the Compound

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. This compound has conformational flexibility primarily around the C-N bond connecting the pyrimidine and piperidine rings and within the piperidine ring itself, which typically adopts a chair conformation.

Prediction of Spectroscopic Properties and Reactivity Profiles

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. nih.gov

NMR Spectroscopy : Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predicted shifts, when compared to experimental data, help in the precise assignment of signals to specific atoms in the molecule. For this compound, calculations would predict the chemical shifts for the protons and carbons in the pyrimidine and piperidine rings, taking into account the electronic effects of the bromine and piperidine substituents.

Vibrational Spectroscopy (FT-IR and Raman) : Theoretical vibrational frequencies can be computed to predict the positions of absorption bands in the IR and Raman spectra. sci-hub.se These predictions help in assigning experimental bands to specific vibrational modes, such as C-H stretches, C=N stretches of the pyrimidine ring, and C-Br stretches. nih.gov A comparison between the computed and experimental spectra serves as a powerful confirmation of the molecule's structure.

Reactivity Profiles

Beyond the HOMO-LUMO analysis, computational methods can generate detailed reactivity maps. The Molecular Electrostatic Potential (MEP) surface, for example, visualizes the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the pyrimidine nitrogens and the bromine atom, highlighting them as sites for interaction with electrophiles or hydrogen bond donors.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthesized Derivatives (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "4-Bromo-2-(piperidin-1-YL)pyrimidine" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the presence of the pyrimidine (B1678525) and piperidine (B6355638) rings and their connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring proton and the protons of the piperidine moiety. The single proton on the pyrimidine ring (H-6) would appear as a singlet in the aromatic region of the spectrum. The protons on the piperidine ring typically exhibit complex splitting patterns due to their diastereotopic nature and are found in the aliphatic region. Based on related pyrimidine structures, the aromatic proton signal appears between δ 6.5 and 9.16 ppm. researchgate.net The protons of the piperidine ring are generally observed at δ 1.5-1.7 ppm for the β- and γ-CH₂ groups and around δ 2.8-3.8 ppm for the α-CH₂ groups adjacent to the nitrogen atom. chemicalbook.com Quaternization or substitution on the pyrimidine ring is known to cause a deshielding effect, shifting the signals of nearby protons to higher chemical shifts. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides confirmation of the carbon skeleton. The spectrum for "this compound" would display signals corresponding to the four unique carbons of the substituted pyrimidine ring and the three unique carbons of the piperidine ring. The chemical shifts for pyrimidine carbons are typically observed between δ 125 and 160 ppm. nih.govchemicalbook.com The carbon attached to the bromine atom (C-4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The piperidine carbons would appear in the upfield region of the spectrum.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H~8.3Singlet, corresponding to the H-6 proton on the pyrimidine ring.
¹H~3.7 - 3.9Multiplet, corresponding to the two α-CH₂ groups of the piperidine ring.
¹H~1.6 - 1.8Multiplet, corresponding to the three β- and γ-CH₂ groups of the piperidine ring.
¹³C~162C-2 of the pyrimidine ring, attached to the piperidine nitrogen.
¹³C~160C-6 of the pyrimidine ring.
¹³C~120 - 130C-4 of the pyrimidine ring, attached to bromine.
¹³C~115C-5 of the pyrimidine ring.
¹³C~45α-Carbons of the piperidine ring.
¹³C~26β-Carbons of the piperidine ring.
¹³C~24γ-Carbon of the piperidine ring.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation (e.g., HRMS, ESI-MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of synthesized compounds. For "this compound," both high-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are valuable techniques.

HRMS: This technique provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula (C₉H₁₂BrN₃). A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal relative intensity (approximately 1:1 ratio), corresponding to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. This distinctive isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

ESI-MS: As a soft ionization technique, ESI-MS is particularly useful for analyzing polar compounds like pyrimidine derivatives and is often coupled with liquid chromatography (HPLC) to monitor the progress of a reaction. nih.gov It typically generates the protonated molecular ion [M+H]⁺, allowing for straightforward confirmation of the product's molecular weight during synthesis and purification. researchgate.net Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), can further elucidate the structure by showing the loss of the piperidine ring or the bromine atom. sapub.org

Table 2: High-Resolution Mass Spectrometry Data for C₉H₁₂BrN₃

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺241.02146243.01941
[M+H]⁺242.02927244.02722

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For "this compound," the IR spectrum would exhibit characteristic bands for the pyrimidine and piperidine structures. Key absorptions include C-H stretching from both the aromatic pyrimidine ring and the aliphatic piperidine ring, C=C and C=N stretching vibrations within the pyrimidine ring, and C-N stretching vibrations. researchgate.net The analysis of the fingerprint region (below 1500 cm⁻¹) provides more complex information characteristic of the entire molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Pyrimidine)
2950 - 2850C-H StretchAliphatic (Piperidine)
1570 - 1596C=C StretchAromatic Ring
1525 - 1575C=N StretchAromatic Ring
1350 - 1250C-N StretchAryl-Amine & Aliphatic Amine
~850 - 750C-H BendAromatic (out-of-plane)
~600 - 500C-Br StretchBromoalkane

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (e.g., Crystal Packing, Hydrogen Bonding, π-π Stacking)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule. For derivatives of "this compound," crystallographic studies have revealed key structural features.

In related structures, the piperidine ring consistently adopts a stable chair conformation. iucr.org The crystal packing is stabilized by a network of intermolecular interactions. In similar crystal structures containing a 5-bromo-2-(piperidin-1-yl)pyrimidine (B1273595) moiety, inversion dimers are formed, linked by pairs of hydrogen bonds. nih.gov Aromatic π-π stacking interactions are also observed between the pyrimidine rings of adjacent molecules, with reported centroid-centroid distances of 3.396 Å to 3.412 Å. nih.gov These non-covalent interactions are crucial in governing the supramolecular assembly and physical properties of the compound in the solid state.

Table 4: Crystallographic Interaction Data from Related Bromo-Piperidinyl-Pyrimidine Structures

Interaction TypeDescriptionTypical Distance/GeometryReference
Piperidine ConformationThe six-membered ring adopts a low-energy state.Chair Conformation iucr.org
Hydrogen BondingN-H···N and C-H···O bonds link molecules into chains and dimers.Varies based on atoms involved. nih.gov
π-π StackingParallel stacking between pyrimidine rings of inversion-generated molecules.Centroid-centroid distance: 3.396 - 3.412 Å nih.gov

Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., UV-Vis, Raman)

Beyond basic structural confirmation, other spectroscopic techniques are employed to investigate electronic properties and subtle structural details, which are useful in mechanistic studies.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy measures the electronic transitions within a molecule. Pyrimidine and its derivatives exhibit characteristic absorption bands in the UV region. Studies on related bromo-pyrimidine compounds have identified absorption maxima (λmax) around 275 nm. nih.govnih.gov The position and intensity of these bands are sensitive to substitution on the pyrimidine ring and the solvent environment. Halogenation is known to cause shifts in the absorption bands, with the effect becoming more pronounced at higher photon energies, making UV-Vis a useful tool for probing the electronic structure. rsc.orgrsc.org

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. It is particularly effective for studying the vibrations of symmetric, non-polar bonds. For pyrimidine derivatives, Raman spectroscopy has been used to investigate the effects of weak intermolecular forces, such as C–H···N interactions, on the vibrational modes in the solid state. mdpi.comresearchgate.net Modifications to the pyrimidine ring, including substitutions, can perturb its normal vibrational modes, most notably the characteristic ring breathing mode (ν₁), providing insights into molecular interactions and bonding. mdpi.com

Future Research Directions and Translational Potential in Chemical Sciences

Development of Novel Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

Future research should focus on developing more efficient and environmentally friendly methods for synthesizing 4-Bromo-2-(piperidin-1-YL)pyrimidine and its analogs. While classical methods for pyrimidine synthesis are well-established, there is a continuous need for innovation. asianpubs.org

Modern synthetic techniques could offer significant advantages over traditional methods. For instance, eco-friendly procedures involving sonication have been shown to reduce reaction times, increase yields, and minimize hazardous byproducts in the synthesis of other pyrimidine derivatives. tandfonline.com Similarly, microwave-assisted synthesis has proven to be an efficient method for producing pyrimido[1,2-a]pyrimidine derivatives, suggesting its potential applicability for the synthesis of other pyrimidine compounds. researchgate.net

The exploration of new catalytic systems is another promising avenue. For example, Lewis acids have been used as catalysts in the Biginelli reaction to produce dihydropyrimidine (B8664642) analogs. dovepress.com Investigating different catalysts for the synthesis of this compound could lead to higher efficiency and milder reaction conditions. The development of one-pot or multi-component reactions would also be highly valuable for streamlining the synthesis of complex pyrimidine derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

MethodologyDescriptionPotential AdvantagesReference
Conventional HeatingTraditional refluxing in a suitable solvent.Well-established and widely used. nih.gov
SonicationUse of ultrasound to promote the reaction.Reduced reaction time, higher yields, eco-friendly. tandfonline.com
Microwave IrradiationUsing microwave energy to heat the reaction.Rapid, efficient, can lead to higher yields. researchgate.net
Catalytic MethodsEmploying catalysts like Lewis acids to facilitate the reaction.Milder reaction conditions, improved selectivity. dovepress.com

Exploration of Undiscovered Chemical Transformations and Novel Reactivity Modes

The 4-bromo substituent on the pyrimidine ring is a key functional group for further chemical transformations. Future research can explore its reactivity in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, could be employed to introduce a wide range of aryl or heteroaryl groups at the 4-position by reacting this compound with various boronic acids. nih.gov This would generate a library of novel compounds for further study.

Nucleophilic aromatic substitution (SNAr) reactions at the 4-position also warrant further investigation. nih.gov By reacting this compound with different nucleophiles, such as amines, alcohols, or thiols, a diverse set of derivatives can be synthesized. The piperidine (B6355638) ring itself offers opportunities for modification, although it is generally less reactive than the brominated pyrimidine core.

Furthermore, exploring the potential for C-H activation at other positions on the pyrimidine ring could open up new avenues for functionalization, leading to the discovery of novel reactivity modes and the synthesis of previously inaccessible derivatives.

Expansion of Biological Target Spectrum for In Vitro Studies

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wjarr.comnih.gov The this compound scaffold is a promising starting point for the discovery of new bioactive molecules.

Future in vitro studies should aim to screen this compound and its derivatives against a wide array of biological targets. Given the prevalence of the pyrimidine core in anticancer agents, evaluating its cytotoxicity against various cancer cell lines, such as colon, breast, and lung cancer, would be a logical first step. nih.govnih.gov The inhibitory potential against key enzymes involved in cancer progression, such as kinases (e.g., EGFR, PLK1) and topoisomerases, should also be investigated. researchgate.netmdpi.com

Moreover, the antimicrobial activity of these compounds against a panel of pathogenic bacteria and fungi is worth exploring, as many pyrimidine derivatives have shown promise in this area. wjarr.com Other potential therapeutic areas to investigate include their activity as inhibitors of enzymes like carbonic anhydrase, acetylcholinesterase, and lipoxygenase, which are implicated in a variety of diseases. dovepress.comresearchgate.net

Table 2: Potential Biological Targets for Pyrimidine Derivatives

Target ClassSpecific ExamplesPotential Therapeutic AreaReference
KinasesEGFR, PLK1, BRD4Anticancer researchgate.netmdpi.com
EnzymesCarbonic Anhydrase, Acetylcholinesterase, Lipoxygenase, DNA GyraseVarious (e.g., Glaucoma, Alzheimer's, Inflammation, Antibacterial) dovepress.comresearchgate.netnih.gov
DNA/RNAIntercalation, Inhibition of SynthesisAnticancer, Antiviral nih.gov
MicrotubulesTubulin PolymerizationAnticancer nih.govresearchgate.net

Design and Synthesis of New Derivatives with Enhanced Chemical or Biological Properties

A key future direction is the rational design and synthesis of new derivatives of this compound with improved properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new molecules. nih.gov

Modifications can be made at several positions. As mentioned, the bromo group at the 4-position can be replaced with a variety of substituents through cross-coupling or SNAr reactions. The piperidine ring at the 2-position can be substituted with other cyclic or acyclic amines to investigate the impact on biological activity. nih.gov Furthermore, functionalization at the 5- and 6-positions of the pyrimidine ring, if synthetically feasible, could lead to significant enhancements in potency or selectivity.

The goal of these synthetic efforts would be to optimize the lead compound for a specific biological target, improve its physicochemical properties for better drug-likeness, and reduce any potential off-target effects.

Computational Design of Functionalized Analogs and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process. nih.gov Future research on this compound and its analogs should heavily leverage these in silico methods.

Molecular docking studies can be used to predict the binding modes and affinities of designed compounds with their biological targets. dovepress.comnih.gov This can help in prioritizing which derivatives to synthesize and test, saving time and resources. For example, docking studies can be performed against the active sites of various kinases or enzymes to identify promising candidates for inhibition. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the synthesized derivatives with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of the molecules, further aiding in their design. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can also be employed to assess the drug-like properties of the designed analogs at an early stage. researchgate.netnih.gov

Compound Index

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(piperidin-1-yl)pyrimidine, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, coupling piperidine with a brominated pyrimidine precursor under reflux in polar aprotic solvents (e.g., DMF or THF). Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for pyrimidine:piperidine) are critical to minimize by-products like di-substituted derivatives. Catalytic bases (e.g., K₂CO₃) improve reactivity .
  • Characterization : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by NMR (¹H/¹³C) and LC-MS to confirm structure and purity .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Techniques : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, particularly for intermediates with conformational flexibility (e.g., piperidine ring puckering). For example, bond angles and torsion angles in similar compounds were resolved with R-factors < 0.06 .
  • Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyrimidine protons; δ 2.5–3.5 ppm for piperidine CH₂ groups) and HRMS (exact mass ± 0.001 Da) are standard .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

  • Applications : The bromine atom at the 4-position enables Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives. Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C yields >85% conversion. Sonogashira couplings with terminal alkynes are also feasible under inert conditions .
  • Challenges : Steric hindrance from the piperidine group may slow reactivity; microwave-assisted synthesis (100°C, 30 min) can mitigate this .

Advanced Research Questions

Q. How does the piperidine substituent influence the electronic and steric properties of this compound in medicinal chemistry applications?

  • Mechanistic Insight : The piperidine ring introduces electron-donating effects via N lone pairs, altering pyrimidine’s electrophilicity. Computational studies (DFT calculations) show reduced LUMO energy at the brominated position, enhancing cross-coupling efficiency .
  • Biological Relevance : Piperidine’s conformational flexibility may improve binding to hydrophobic pockets in enzyme targets (e.g., kinase inhibitors). SAR studies on analogs suggest that N-alkylation of piperidine modulates solubility and bioavailability .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Data Analysis : Meta-analysis of bioassay results (e.g., IC₅₀ variability) should account for assay conditions (e.g., ATP concentration in kinase assays) and cellular permeability differences. Orthogonal assays (SPR, thermal shift) validate target engagement .
  • Case Study : For a derivative with conflicting cytotoxicity data, LC-MS/MS monitoring of intracellular concentrations can clarify if discrepancies arise from metabolic instability .

Q. How can computational modeling predict the drug-likeness of this compound analogs?

  • Tools : Use QSAR models (e.g., SwissADME) to predict logP (optimal range: 2–3), topological polar surface area (<90 Ų), and P-glycoprotein substrate risk. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., EGFR kinase) .
  • Validation : Compare computational predictions with experimental ADME data (e.g., Caco-2 permeability, microsomal stability) to refine models .

Q. What advanced techniques characterize non-covalent interactions between this compound and biological targets?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized proteins.
  • Cryo-EM : Resolves binding conformations in large complexes (e.g., ribosomes) at near-atomic resolution .
    • Spectroscopy : STD-NMR identifies key proton interactions in ligand-receptor complexes .

Methodological Best Practices

  • Synthetic Optimization : Use DOE (Design of Experiments) to screen solvent/base combinations. For example, THF with K₃PO₄ increases yields by 15% compared to DMF .
  • Data Reproducibility : Report detailed crystallographic parameters (e.g., CCDC deposition numbers) and NMR acquisition settings (e.g., 500 MHz, DMSO-d6) .
  • Ethical Considerations : Adhere to ICH guidelines for compound handling and disposal, particularly for brominated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2-(piperidin-1-YL)pyrimidine
Reactant of Route 2
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4-Bromo-2-(piperidin-1-YL)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.